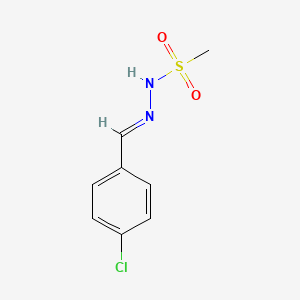

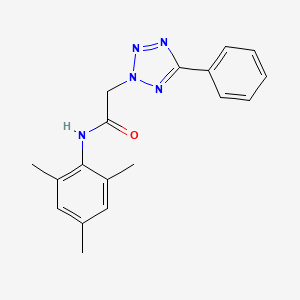

N'-(4-chlorobenzylidene)methanesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Research into the synthesis of related methanesulfonohydrazide compounds reveals a variety of methods for their production. A notable example includes a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions, resulting in methanesulfonohydrazides in good yields. This method highlights the radical process involving intramolecular 5-exo-cyclization and insertion of sulfur dioxide (An, Zheng, & Wu, 2014).

Molecular Structure Analysis

The molecular structure of methanesulfonohydrazides and similar compounds has been extensively analyzed. Studies such as those on N-(2,4-Dichlorophenyl)methanesulfonamide have shed light on the geometric parameters, bond angles, and conformation of the N—H bond in relation to the substituents on the benzene ring, providing insights into the structure-function relationship of these compounds (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The reactivity and chemical properties of methanesulfonohydrazides have been explored in various contexts. For instance, the use of methanesulfonic acid in the reductive ring-opening of O-benzylidene acetals highlights the versatility and efficiency of methanesulfonic acid derivatives in organic synthesis (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).

Physical Properties Analysis

The physical properties, such as vibrational spectroscopy and X-ray structure of methanesulfonic acid hydrazide derivatives, have been analyzed to understand their stability, conformations, and intermolecular interactions. A detailed study on methanesulfonic acid hydrazide (MSH) using HF ab initio calculations and spectroscopic techniques provides a comprehensive insight into its structure and energetics (Ienco, Mealli, Paoli, Dodoff, Kantarcı, & Karacan, 1999).

Scientific Research Applications

Structural and Spectroscopic Studies

The compound has been utilized in the study of structural and spectroscopic properties of chemical complexes, such as the formation of 1:1 complexes with other chemical entities. This research provides insights into the molecular interactions and bonding characteristics of such complexes, which are crucial for understanding their stability and reactivity (Binkowska et al., 2001).

Generation of Sulfonohydrazides

Research on the generation of (2-oxoindolin-3-yl)methanesulfonohydrazides through photo-induced reactions showcases the potential of using N'-(4-chlorobenzylidene)methanesulfonohydrazide in the synthesis of novel organic compounds. These studies highlight the compound's role in incorporating sulfonamide groups into various molecular structures, expanding the repertoire of functionalized molecules for potential applications in materials science and organic synthesis (Zhou et al., 2016).

Catalysis and Organic Synthesis

The use of related methanesulfonic acid derivatives in catalysis, for example, in the production of linear alkylbenzenes, demonstrates the broader applicability of sulfonohydrazide compounds in facilitating chemical reactions. This research indicates the potential for this compound to act as a catalyst or catalytic precursor in various organic synthesis processes, contributing to more efficient and environmentally benign reaction pathways (Luong et al., 2004).

Inhibitor Studies and Characterization

Studies on the synthesis, characterization, and inhibition activities of related sulfonylhydrazones against specific enzymes underscore the potential for this compound in the development of enzyme inhibitors. These investigations offer a foundation for exploring the biological and pharmacological activities of compounds derived from or related to this compound, furthering our understanding of their potential therapeutic applications (Gündüzalp et al., 2016).

Material Science Applications

The exploration of sulfonated poly(ether sulfone)s for proton exchange membrane applications in fuel cells highlights the broader potential of sulfonohydrazide derivatives in material science. Such studies suggest the utility of this compound in the synthesis of advanced materials with specific functional properties, such as high ion conductivity and thermal stability, which are critical for the development of energy-related technologies (Matsumoto et al., 2009).

Safety and Hazards

properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-14(12,13)11-10-6-7-2-4-8(9)5-3-7/h2-6,11H,1H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRJXZDKZYVSRO-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NN=CC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N/N=C/C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)

![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)

![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)

![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)